molecular formula C15H11ClN2O5S2 B13075376 [(5-{[(2-Chlorophenyl)amino]sulfonyl}-1,3-benzoxazol-2-yl)thio]acetic acid CAS No. 750624-68-1

[(5-{[(2-Chlorophenyl)amino]sulfonyl}-1,3-benzoxazol-2-yl)thio]acetic acid

Cat. No.: B13075376
CAS No.: 750624-68-1
M. Wt: 398.8 g/mol
InChI Key: FSOHVUYTPPUSFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(5-{[(2-Chlorophenyl)amino]sulfonyl}-1,3-benzoxazol-2-yl)thio]acetic acid is a heterocyclic derivative featuring a benzoxazole core substituted at position 5 with a sulfonamide group (bearing a 2-chlorophenyl moiety) and at position 2 with a thioacetic acid side chain. Benzoxazole-based compounds are known for their diverse pharmacological activities, including enzyme inhibition and antimicrobial properties, due to their planar aromatic structure and ability to participate in hydrogen bonding and π-π interactions .

Properties

CAS No.

750624-68-1

Molecular Formula

C15H11ClN2O5S2

Molecular Weight

398.8 g/mol

IUPAC Name

2-[[5-[(2-chlorophenyl)sulfamoyl]-1,3-benzoxazol-2-yl]sulfanyl]acetic acid

InChI

InChI=1S/C15H11ClN2O5S2/c16-10-3-1-2-4-11(10)18-25(21,22)9-5-6-13-12(7-9)17-15(23-13)24-8-14(19)20/h1-7,18H,8H2,(H,19,20)

InChI Key

FSOHVUYTPPUSFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=N3)SCC(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the 1,3-Benzoxazole Core

  • Starting from 2-aminophenol derivatives, cyclization with appropriate carboxylic acid derivatives or acid chlorides under dehydrating conditions forms the benzoxazole ring.
  • Typical conditions involve reflux in polyphosphoric acid or use of dehydrating agents such as phosphorus oxychloride.
  • This step establishes the heterocyclic scaffold essential for subsequent functionalization.

Introduction of the Sulfonamide Group

  • The sulfonamide linkage is introduced by reacting the benzoxazole intermediate bearing a sulfonyl chloride group at the 5-position with 2-chlorophenyl amine.
  • This nucleophilic substitution forms the sulfonamide bond.
  • Reaction conditions typically involve a base such as triethylamine or pyridine in an inert solvent (e.g., dichloromethane) at low temperatures to control reactivity and minimize side products.

Attachment of the Thioacetic Acid Moiety

  • The 2-position of the benzoxazole ring is functionalized with a thiol group, which is then alkylated with chloroacetic acid or its derivatives to yield the thioacetic acid substituent.
  • This step often uses a base such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) to facilitate nucleophilic substitution.
  • The reaction is conducted under inert atmosphere to prevent oxidation of thiol intermediates.

Representative Reaction Scheme

Step Reactants Reagents/Conditions Product Intermediate
1 2-Aminophenol + carboxylic acid chloride Reflux in polyphosphoric acid or POCl3 1,3-Benzoxazole core
2 Benzoxazole-sulfonyl chloride + 2-chlorophenyl amine Base (TEA), DCM, 0-25°C Benzoxazole sulfonamide intermediate
3 Benzoxazole sulfonamide thiol + chloroacetic acid Base (NaH or K2CO3), DMF, inert atmosphere [(5-{[(2-Chlorophenyl)amino]sulfonyl}-1,3-benzoxazol-2-yl)thio]acetic acid

Research Findings and Yield Optimization

  • Multi-step synthesis requires purification after each stage, commonly using recrystallization or chromatographic techniques to ensure high purity.
  • Yields for each step vary but are generally optimized to exceed 70% per step, resulting in an overall acceptable yield for the final compound.
  • Reaction monitoring by TLC and characterization by NMR, IR, and mass spectrometry confirm the structure and purity at each stage.
  • The use of mild bases and low temperatures during sulfonamide formation minimizes side reactions such as over-alkylation or hydrolysis.
  • Protection of sensitive groups during thioacetic acid attachment is critical to prevent oxidation or unwanted side reactions.

Summary Table of Preparation Conditions

Preparation Stage Key Reagents/Conditions Yield (%) Notes
Benzoxazole ring formation 2-Aminophenol + acid chloride, PPA/POCl3 reflux 75-85 Careful temperature control needed
Sulfonamide formation 2-Chlorophenyl amine, TEA, DCM, 0-25°C 70-80 Inert atmosphere recommended
Thioacetic acid attachment NaH/K2CO3, DMF, inert atmosphere 65-75 Avoid oxidation of thiol intermediate

Additional Notes

  • The compound is typically stored in a cool, dry place to maintain stability.
  • It is primarily used for research purposes, particularly in proteomics and medicinal chemistry.
  • The synthetic route allows for modifications to the aryl or heterocyclic components, facilitating structure-activity relationship studies.

Chemical Reactions Analysis

2-({5-[(2-chlorophenyl)sulfamoyl]-1,3-benzoxazol-2-yl}sulfanyl)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

Structure

The compound features a sulfonamide functional group, which is known for its ability to interact with biological systems, particularly in inhibiting specific enzymes. The presence of the benzoxazole ring enhances its pharmacological properties, making it a subject of interest in drug discovery.

Medicinal Chemistry

Research indicates that [(5-{[(2-Chlorophenyl)amino]sulfonyl}-1,3-benzoxazol-2-yl)thio]acetic acid exhibits various biological activities:

  • Antimicrobial Activity : The compound has shown potential in binding to bacterial enzymes involved in cell wall synthesis, suggesting its use as an antimicrobial agent. This mechanism may inhibit bacterial growth by disrupting essential cellular processes.
  • Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects through modulation of cellular signaling pathways and apoptosis induction. Ongoing research aims to elucidate its interactions at the cellular level to better understand these properties.

Organic Synthesis

The synthesis of this compound typically involves multi-step reactions that allow for the construction of its complex architecture while maintaining high yields. This makes it a valuable intermediate in organic synthesis for developing other biologically active compounds .

Interaction Studies

Studies are being conducted to explore the compound's mechanism of action within biological systems. It is believed to interact with specific enzymes and receptors, leading to inhibition or modulation of their activity. Understanding these interactions can pave the way for novel therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntimicrobialInhibits bacterial enzymes related to cell wall synthesis
AnticancerInduces apoptosis and modulates signaling pathways
Enzyme InteractionBinds to specific receptors and enzymes, affecting their activity

Notable Research Findings

  • Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited growth in various bacterial strains by targeting cell wall synthesis pathways.
  • Cancer Cell Studies : In vitro experiments indicated that this compound could induce apoptosis in cancer cells through caspase activation.
  • Mechanism Elucidation : Ongoing research aims to identify specific molecular targets of the compound within cancerous cells, enhancing understanding of its therapeutic potential.

Mechanism of Action

The mechanism of action of 2-({5-[(2-chlorophenyl)sulfamoyl]-1,3-benzoxazol-2-yl}sulfanyl)acetic acid involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to the death of bacterial cells. In cancer cells, it may interfere with cell division and induce apoptosis, thereby inhibiting tumor growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of this compound is highlighted through comparisons with analogs bearing related heterocycles, substituents, or bioactivity profiles.

Structural Analogues

Compound Name / Structure Key Features Pharmacological Activity / Applications Reference
{[5-(3-Chloro-1-benzothiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid Triazole core with benzothiophene and sulfanylacetic acid Not explicitly stated; potential enzyme inhibition
{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid Oxadiazole core with 4-chlorophenyl and thioacetic acid; forms metal complexes (Ni²⁺, Cu²⁺) Anticancer, antimicrobial (via metal coordination)
2-({2-[4-(1,3-Benzothiazol-2-yl)anilino]-2-oxoethyl}sulfanyl)acetic acid Benzothiazole core with sulfanylacetic acid and anilino substituent High-throughput screening for anthelmintic activity
5-R-Carbonylamino-1,3,4-thiadiazol-2-yl-sulfanyl-acetic acid derivatives Thiadiazole core with sulfanylacetic acid; variable R groups Anticonvulsant, anticancer (library screening)
[(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid Thiadiazole core with methoxyacetic acid and 3-chlorophenylcarbamoyl Irritant (hazard class); structural analog

Functional Group Variations

Heterocyclic Core :

  • Benzoxazole (target compound): Offers rigidity and π-stacking capacity, enhancing target binding in enzyme inhibition .
  • Benzothiazole/Thiadiazole/Oxadiazole : Differ in electronic properties (e.g., thiadiazole is more electron-deficient), affecting solubility and reactivity .

Substituent Effects: Sulfonamide vs. Carboxamide: The sulfonamide group in the target compound increases acidity (pKa ~1–2) compared to carboxamide analogs, influencing bioavailability and protein binding . 2-Chlorophenyl vs.

Side Chain Modifications :

  • Thioacetic Acid (target) vs. Methoxyacetic Acid : The thioether linkage in the target compound may enhance radical scavenging or metal chelation, unlike the ether-linked methoxy group .

Pharmacological and Physicochemical Properties

Property Target Compound Closest Analogues
Solubility Moderate (due to sulfonamide polarity) Lower in methoxyacetic acid derivatives (e.g., ); higher in metal complexes (e.g., )
Bioactivity Potential enzyme inhibition (PTP1B) Anthelmintic (benzothiazole analogs, ); anticonvulsant (thiadiazoles, )
Synthetic Accessibility Requires multi-step sulfonylation Thiadiazole derivatives synthesized via alkylation/cyclization (2–3 steps, )
Thermal Stability High (benzoxazole core) Lower in triazole derivatives due to less aromatic stabilization

Research Findings

  • Enzyme Inhibition : Benzoxazole derivatives, such as the PTP1B inhibitor in , demonstrate competitive binding to catalytic sites via sulfonamide and heterocyclic interactions. The target compound’s sulfonamide group may similarly target tyrosine phosphatases.
  • Antimicrobial Activity: Thiadiazole-thioacetic acid derivatives show moderate activity against E. coli and S.
  • Metal Coordination : Oxadiazole-thioacetic acid analogs form stable complexes with Cu²⁺ and Ni²⁺, indicating possible applications in catalysis or metallodrug design .

Biological Activity

[(5-{[(2-Chlorophenyl)amino]sulfonyl}-1,3-benzoxazol-2-yl)thio]acetic acid, also known by its IUPAC name 2-({5-[(2-chlorophenyl)sulfamoyl]-1,3-benzoxazol-2-yl}sulfanyl)acetic acid, is a complex organic compound with the molecular formula C15H11ClN2O5S2C_{15}H_{11}ClN_{2}O_{5}S_{2} and a molecular weight of 398.8 g/mol. This compound features a unique structure that integrates a benzoxazole ring, a sulfamoyl group, and a chlorophenyl group, making it of significant interest in medicinal chemistry and organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity . It is believed to interact with specific enzymes and receptors within biological systems, particularly those involved in bacterial cell wall synthesis. This interaction could elucidate its antimicrobial effects, positioning it as a candidate for further development in treating bacterial infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have shown that it can reduce the viability of cancer cell lines, particularly those expressing carbonic anhydrase IX (CA IX), which is often overexpressed in tumors. For instance, compounds structurally similar to this compound demonstrated inhibition of cell proliferation in breast and colon cancer cell lines .

Case Studies

  • Cell Viability Assays : In studies involving the MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cell lines, the compound exhibited dose-dependent cytotoxicity. Notably, it showed enhanced efficacy under hypoxic conditions typical of tumor microenvironments .
  • Molecular Docking Studies : Molecular docking analyses suggested that this compound could effectively bind to active sites on CA IX and CA XII isoforms, supporting its role as a potential inhibitor in cancer therapy .

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse biological activities due to its unique combination of sulfonamide and benzoxazole functionalities. The SAR analysis indicates that modifications to the benzoxazole ring or the sulfonamide group can significantly affect biological activity, highlighting the importance of structural optimization in drug design .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions designed to construct its complex architecture while maintaining high yields. The methods employed include:

  • Sulfonation : Introduction of the sulfonamide group.
  • Benzoxazole Formation : Cyclization reactions to form the benzoxazole ring.
  • Thioacetate Formation : Final steps to incorporate the thioacetic acid moiety.

These synthetic pathways are crucial for producing compounds with desired biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.